
Fluorene
Overview
Description
It is a polycyclic aromatic hydrocarbon (PAH) that forms white crystalline solids with a characteristic aromatic odor similar to naphthalene . Despite its name, fluorene does not contain the element fluorine; instead, its name is derived from the violet fluorescence it exhibits . This compound is primarily obtained from coal tar and is insoluble in water but soluble in many organic solvents .
Preparation Methods
Fluorene can be synthesized through several methods:
Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen from diphenylmethane to form this compound.
Reduction of Fluorenone: Fluorenone can be reduced to this compound using zinc or hypophosphorous acid and iodine.
Friedel-Crafts Reaction: Industrial synthesis often involves the Friedel-Crafts reaction, where phenyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Fluorene undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1.1 Fluorescent Probes and Imaging
Fluorene derivatives are extensively utilized as fluorescent probes in biological imaging, particularly in two-photon fluorescence microscopy. These probes exhibit high fluorescence quantum yields and photostability, making them suitable for live-cell imaging. For instance, this compound-based fluorescent markers have been developed for labeling nucleic acids and imaging cell membranes, enhancing the understanding of cellular processes .
1.2 Environmental Toxicology
This compound's ecotoxicological effects have been studied extensively, particularly its impact on soil organisms like Eisenia fetida (earthworms). Research indicates that this compound exposure leads to oxidative stress, DNA damage, and reproductive toxicity in these organisms. The findings provide crucial insights into the ecological risks associated with this compound contamination in soil environments .
Material Science Applications
2.1 Polymer Synthesis
This compound is a key component in the synthesis of various polymers, particularly polyfluorenes, which are used in organic light-emitting diodes (OLEDs) and photovoltaic devices. These polymers exhibit excellent electroluminescent properties and are integral to the development of advanced optoelectronic materials .
2.2 Optical Materials
The unique optical properties of this compound derivatives make them suitable for applications in liquid crystal displays (LCDs), camera lenses, and semiconductor materials. Their high refractive index and heat resistance are beneficial for photoresist applications in microelectronics .
Pharmaceutical Applications
This compound is employed in the synthesis of various pharmaceuticals, including sedatives and analgesics. Its derivatives have shown potential as active pharmaceutical ingredients due to their biological activity and ability to interact with specific biological targets .
This compound-Based Fluorescent Probes
A study focused on synthesizing this compound-based fluorescent probes demonstrated their efficacy in two-photon microscopy for live-cell imaging. The probes exhibited high quantum yields (>0.7) and stability under laser exposure, making them ideal for dynamic cellular studies .
Ecotoxicological Impact on Soil Organisms
Research evaluating the impact of this compound on Eisenia fetida revealed significant toxic effects at elevated concentrations, leading to impaired growth and reproductive capabilities. The study utilized an Integrated Biological Response index to assess the severity of this compound's impact on earthworm populations .
Summary Table of Applications
Application Area | Specific Use Cases | Key Properties |
---|---|---|
Biological Imaging | Fluorescent probes for live-cell imaging | High fluorescence quantum yield, photostability |
Environmental Science | Ecotoxicological studies on soil organisms | Induces oxidative stress, DNA damage |
Materials Science | Synthesis of polyfluorenes for OLEDs | Excellent electroluminescence |
Optical Materials | Components in LCDs and camera lenses | High refractive index, heat resistance |
Pharmaceuticals | Active ingredients in sedatives and analgesics | Biological activity |
Mechanism of Action
Fluorene’s mechanism of action involves its ability to form stable fluorenyl anions upon deprotonation, which are nucleophilic and can react with electrophiles . This property is exploited in various chemical reactions and applications. In biological systems, this compound derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Fluorene is unique among polycyclic aromatic hydrocarbons due to its fluorescence and stability. Similar compounds include:
Naphthalene: Another PAH with a similar structure but lacks the central five-membered ring of this compound.
Anthracene: A PAH with three fused benzene rings, differing in structure and properties from this compound.
Phenanthrene: Similar to anthracene but with a different arrangement of the three benzene rings.
This compound’s unique structure and properties make it valuable in various scientific and industrial applications.
Biological Activity
Fluorene, a polycyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, focusing on their antimicrobial and anticancer properties.
Overview of this compound
This compound is characterized by a fused ring structure consisting of a phenyl group attached to a cyclopentane. Its chemical formula is C₁₄H₁₀, and it serves as a foundational compound in synthesizing various bioactive molecules. The biological activities associated with this compound derivatives primarily stem from their ability to interact with critical biological targets, including enzymes and cellular structures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. For instance, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)this compound derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant efficacy against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | Zone of Inhibition (mm) |
---|---|---|
4m | S. aureus | 18 |
4h | E. coli | 14 |
4u | P. vulgaris | 15 |
4h | C. albicans | 18 |
The mechanism of action for these compounds often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This inhibition leads to the disruption of cellular proliferation, making DHFR a prime target for drug design.
Anticancer Activity
This compound derivatives have also shown promising anticancer properties. A study evaluated the cytotoxic effects of synthesized this compound-based compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The findings revealed that several compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
20f | MCF-7 | 42.4 |
20a | HepG2 | 15.8 |
5-FU | MCF-7 | 23.7 |
The most active compounds were noted to induce G2/M phase cell cycle arrest, suggesting an anti-microtubule mechanism that disrupts mitosis . Molecular docking studies confirmed that these compounds bind effectively to tubulin, further supporting their potential as anticancer agents.
Case Studies
- Study on Anticancer Activity : A recent investigation focused on a novel this compound derivative that induced apoptosis in A-549 cells through the generation of reactive oxygen species (ROS). This compound was found to significantly suppress tumor growth in vivo, outperforming traditional chemotherapeutics .
- Antimicrobial Screening : Another study synthesized thiazolidinone and azetidinone derivatives based on this compound, which were screened against multidrug-resistant strains. These compounds demonstrated remarkable activity against several resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. Q1. What are the key physicochemical properties of fluorene critical for experimental design in synthetic chemistry?
Answer: this compound (CAS 86-73-7) exhibits properties essential for reaction optimization:
Property | Value | Relevance in Experiments |
---|---|---|
Melting Point | 113–115°C | Determines solvent choice, purification (e.g., recrystallization). |
Flash Point | 151°C | Informs safety protocols for high-temperature reactions. |
Carcinogenicity | Carc. 1B H350 | Requires fume hoods, PPE, and waste disposal compliance. |
Methodology:
- Use differential scanning calorimetry (DSC) to verify melting points.
- Prioritize non-polar solvents (e.g., hexane) for recrystallization due to low polarity .
Q. Q2. How can researchers safely handle this compound in laboratory settings?
Answer:
- Ventilation: Conduct experiments in fume hoods to prevent inhalation of carcinogenic dust .
- Waste Management: Collect solid waste in sealed containers; avoid sewer disposal due to environmental hazards (GHS water hazard category 1) .
- Contingency Plans: For spills, use absorbent materials (e.g., vermiculite) without specialized PPE, but ensure ventilation .
Advanced Research Questions
Q. Q3. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- NMR Spectroscopy: Use and NMR to distinguish regioisomers (e.g., 9-fluorenone vs. 2-fluorenol). Compare shifts with computational predictions (DFT/B3LYP) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M]) and fragmentation patterns to validate synthetic pathways.
Data Contradiction Example:
Discrepancies in NMR coupling constants may indicate impurities or solvent effects. Replicate experiments in deuterated chloroform vs. DMSO to isolate variables .
Q. Q4. How can density functional theory (DFT) improve the prediction of this compound’s electronic properties?
Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in HOMO-LUMO gap calculations by 2–4 kcal/mol vs. pure gradient approximations .
- Validation: Compare computed vs. experimental UV-Vis spectra (e.g., λmax for this compound oxides).
Table: Computational vs. Experimental Band Gaps
Method | Band Gap (eV) | Error vs. Experiment |
---|---|---|
B3LYP/6-311+G(d,p) | 4.1 | ±0.2 |
PBE/6-31G(d) | 3.8 | ±0.5 |
Experimental | 4.3 | – |
Q. Q5. How should researchers address contradictions between experimental and computational data in this compound-based photochemical studies?
Answer:
- Systematic Review: Reassess assumptions (e.g., solvent effects in DFT implicit models) .
- Error Analysis: Quantify uncertainties in experimental measurements (e.g., ±2 nm in UV-Vis due to instrument calibration) .
- Collaborative Validation: Cross-validate results with independent labs using identical protocols .
Q. Q6. What frameworks ensure rigorous formulation of this compound-related research questions?
Answer: Apply the FINER criteria :
- Feasible: Scope experiments within accessible techniques (e.g., avoid synchrotron XRD if lab lacks access).
- Novel: Investigate understudied derivatives (e.g., this compound-based metal-organic frameworks).
- PICO Framework :
- Population: this compound-doped polymers.
- Intervention: Varying doping concentrations (0.1–5 wt%).
- Comparison: Undoped polymer properties.
- Outcome: Charge carrier mobility measured via Hall effect.
Q. Q7. How to design a statistically robust study on this compound’s environmental persistence?
Answer:
Properties
IUPAC Name |
9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Record name | FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95270-88-5 | |
Record name | Polyfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95270-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8024105 | |
Record name | Fluorene | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline] | |
Record name | FLUORENE | |
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Record name | Fluorene | |
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Boiling Point |
563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes) | |
Record name | FLUORENE | |
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Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
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Flash Point |
151.0 °C (303.8 °F) - closed cup | |
Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page. | |
Record name | FLUORENE | |
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Record name | FLUORENE | |
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Density |
1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C | |
Record name | FLUORENE | |
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Record name | FLUORENE | |
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Vapor Pressure |
10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C | |
Record name | FLUORENE | |
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Record name | Fluorene | |
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Color/Form |
Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure | |
CAS No. |
86-73-7 | |
Record name | FLUORENE | |
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Record name | Fluorene | |
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Record name | Fluorene | |
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Record name | FLUORENE | |
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Record name | 9H-Fluorene | |
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Record name | Fluorene | |
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Record name | Fluorene | |
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Record name | FLUORENE | |
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Record name | FLUORENE | |
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Melting Point |
241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C | |
Record name | FLUORENE | |
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Record name | FLUORENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.